An In-depth Technical Guide to N-(cyanomethyl)methanesulfonamide: Chemical Properties and Structural Analysis
An In-depth Technical Guide to N-(cyanomethyl)methanesulfonamide: Chemical Properties and Structural Analysis
Abstract
N-(cyanomethyl)methanesulfonamide is a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. The convergence of a reactive cyanomethyl group and a methanesulfonamide moiety, a well-established pharmacophore, suggests a versatile scaffold for the development of novel therapeutic agents and a useful building block in synthetic chemistry.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and in-depth structural characterization of N-(cyanomethyl)methanesulfonamide, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3][4][5] The methanesulfonamide moiety, in particular, is valued for its ability to act as a stable, non-metabolizable scaffold that can engage in crucial hydrogen bonding interactions with biological targets.[1] The incorporation of a cyanomethyl group introduces a versatile handle for further chemical modification and potential interactions with target proteins. This guide will delve into the specific attributes of N-(cyanomethyl)methanesulfonamide, providing a foundational understanding for its application in research and development.
Physicochemical and Chemical Properties
While specific experimental data for N-(cyanomethyl)methanesulfonamide is not extensively documented, its properties can be reliably predicted based on the well-characterized nature of its constituent functional groups.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(cyanomethyl)methanesulfonamide. These values are crucial for understanding its behavior in various experimental and biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C2H4N2O2S | Fundamental for identification and molecular weight determination. |
| Molecular Weight | 120.13 g/mol | Influences diffusion, bioavailability, and formulation. |
| Hydrogen Bond Donors | 1 (N-H) | Key for target binding and solubility.[1] |
| Hydrogen Bond Acceptors | 4 (2x O, 2x N) | Important for molecular recognition and solubility. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be low | Indicates hydrophilicity, affecting solubility and cell permeability. |
| pKa (Acidity of N-H) | ~10-11 | The electron-withdrawing sulfonyl group increases the acidity of the N-H proton, influencing its reactivity and ionization state at physiological pH.[1] |
Reactivity Profile
The reactivity of N-(cyanomethyl)methanesulfonamide is dictated by the interplay of the acidic sulfonamide proton and the nucleophilic/electrophilic potential of the cyanomethyl group.
-
N-H Acidity: The electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton acidic, allowing for deprotonation by a suitable base. This anion can then act as a nucleophile in alkylation and arylation reactions.[1]
-
Cyanomethyl Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing pathways for further derivatization. The adjacent methylene group can also be a site for chemical modification under specific conditions.
Synthesis of N-(cyanomethyl)methanesulfonamide
The synthesis of N-(cyanomethyl)methanesulfonamide can be approached through several established methods for the N-alkylation of sulfonamides. A common and effective strategy involves the reaction of methanesulfonamide with a cyanomethylating agent.
General Synthetic Workflow
The following diagram illustrates a typical synthetic route to N-(cyanomethyl)methanesulfonamide. The choice of base and solvent is critical for optimizing reaction yield and purity.
Caption: General workflow for the synthesis of N-(cyanomethyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of N-(cyanomethyl)methanesulfonamide, based on standard procedures for N-alkylation of sulfonamides.
Materials:
-
Methanesulfonamide
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-(cyanomethyl)methanesulfonamide.
Structural Analysis and Characterization
A thorough structural analysis is paramount to confirm the identity and purity of the synthesized N-(cyanomethyl)methanesulfonamide. The following spectroscopic techniques are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃) and methylene (CH₂) protons.
-
CH₃ group: A singlet is anticipated around 3.0 ppm.
-
CH₂ group: A doublet is expected around 4.3 ppm, with coupling to the N-H proton.
-
N-H proton: A triplet (or broad singlet) is expected, with its chemical shift being concentration and solvent-dependent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
CH₃ group: A signal around 40 ppm.
-
CH₂ group: A signal around 30 ppm.
-
CN group: A characteristic signal in the range of 115-120 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium, sharp) |
| C-H Stretch (sp³) | 2850-3000 (medium to strong) |
| C≡N Stretch (Nitrile) | 2220-2260 (medium, sharp)[6] |
| S=O Stretch (Sulfonyl) | 1320-1360 (strong, asymmetric) and 1140-1180 (strong, symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For N-(cyanomethyl)methanesulfonamide, the expected molecular ion peak [M+H]⁺ would be at m/z 121.01.
X-ray Crystallography
For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While no crystal structure for N-(cyanomethyl)methanesulfonamide is publicly available, analysis of related sulfonamide structures reveals key features.[5][7] The geometry around the sulfur atom is typically tetrahedral, and the sulfonamide group often participates in intermolecular hydrogen bonding, influencing the crystal packing.[5]
Applications in Drug Discovery and Organic Synthesis
The unique combination of a methanesulfonamide group and a cyanomethyl moiety makes N-(cyanomethyl)methanesulfonamide a promising candidate for various applications.
-
Medicinal Chemistry: The methanesulfonamide group is a known pharmacophore that can improve the pharmacokinetic properties of a drug candidate.[1] The cyanomethyl group can be used as a handle for further derivatization to explore structure-activity relationships (SAR) or can directly interact with biological targets.
-
Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block. The acidic N-H allows for N-functionalization, while the nitrile group can be transformed into other functional groups.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N-(cyanomethyl)methanesulfonamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
N-(cyanomethyl)methanesulfonamide represents a molecule with considerable potential in both medicinal chemistry and organic synthesis. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed using a suite of spectroscopic techniques. This guide provides a foundational understanding of its chemical properties and structural features, empowering researchers to explore its utility in their respective fields. Further investigation into its biological activity and synthetic applications is warranted and is anticipated to yield valuable scientific discoveries.
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